3-Methylethcathinone (hydrochloride)
Description
Contextualization within the Landscape of Novel Psychoactive Substances (NPS)
3-Methylmethcathinone (3-MMC) is a synthetic cathinone (B1664624) that has been introduced into the market of novel psychoactive substances (NPS). nih.govresearchgate.net Synthetic cathinones represent the second largest group of NPS detected by European monitoring agencies at the end of 2020. frontiersin.org These substances are β-ketone amphetamine compounds derived from cathinone, the primary psychoactive alkaloid found in the khat plant (Catha edulis). nih.govnih.gov
The emergence of many synthetic cathinones is a direct consequence of legislative controls placed on earlier compounds. nih.gov Specifically, 3-MMC was introduced to the NPS market to replace its structural isomer, mephedrone (B570743) (4-methylmethcathinone or 4-MMC), after it became a legally controlled substance in many countries. nih.govresearchgate.netnih.govfrontiersin.org Despite legal controls on 3-MMC in many jurisdictions, it remains available for purchase on websites, often marketed as a "research chemical" to circumvent legal restrictions. who.intnih.govdea.gov The prevalence of 3-MMC and other synthetic cathinones like 3-chloromethcathinone (B1649792) (3-CMC) and 4-chloromethcathinone (4-CMC) highlights their significant role in the European stimulant market. nih.gov
Historical Emergence and Evolution of 3-Methylethcathinone (hydrochloride) in Research Literature
3-MMC was first identified in Sweden in 2012. wikipedia.orgresearchgate.net Its appearance followed the scheduling of its popular predecessor, mephedrone, making 3-MMC an early example of a designer drug created to mimic the features of a recently controlled substance. wikipedia.orgpsychonautwiki.org Initially sold online as a research chemical, there is no known or reported medical use for 3-MMC. wikipedia.orgresearchgate.net
After its initial emergence, the number of seizures in Europe decreased between 2016 and 2018, a trend that coincided with its control in China in 2015. ljmu.ac.uk However, reports indicate a re-emergence of the substance in Europe around 2020. researchgate.netljmu.ac.uk During 2021, 3-MMC continued to be imported, distributed, and used in parts of Europe, with bulk quantities primarily originating from India. ljmu.ac.uk Illicit production sites have also been identified within Europe. ljmu.ac.uk The compound has been the subject of numerous reports in scientific and medical literature, particularly in relation to non-fatal intoxications and driving under the influence cases. who.intresearchgate.net
Structural Relationship of 3-Methylethcathinone (hydrochloride) to Prototypical Cathinones and Phenethylamines
3-Methylmethcathinone (IUPAC name: 2-(Methylamino)-1-(3-methylphenyl)propan-1-one) is a synthetic cathinone. ecddrepository.org Cathinones are a sub-category of amphetamines, sharing the core phenethylamine (B48288) structure but differentiated by a ketone substitution on the beta carbon (β-keto-amphetamines). nih.govpsychonautwiki.org 3-MMC is a structural isomer of mephedrone (4-methylmethcathinone), with the only difference being the position of the methyl group on the phenyl ring—at the third position for 3-MMC and the fourth for mephedrone. wikipedia.orgresearchgate.netnih.gov
Like other cathinones, 3-MMC's chemical scaffold can be seen as a modification of cathinone, the naturally occurring stimulant. acs.org Its structure is related to amphetamine, but with the addition of a β-keto group. unodc.org N-methylation of cathinone produces methcathinone (B1676376), and 3-MMC is a further modification of this structure with a methyl group on the phenyl ring. nih.gov The hydrochloride salt of 3-MMC is a chiral compound. psychonautwiki.org
Table 1: Structural and Chemical Properties of 3-MMC and Related Compounds This table is interactive. You can sort and filter the data.
| Compound Name | IUPAC Name | Chemical Formula | Molar Mass ( g/mol ) | Core Structure | Key Substitutions |
|---|---|---|---|---|---|
| 3-Methylmethcathinone (3-MMC) | 2-(Methylamino)-1-(3-methylphenyl)propan-1-one | C₁₁H₁₅NO | 177.247 | Cathinone (β-keto-amphetamine) | Methyl group at R₃ of the phenyl ring; N-methyl group. psychonautwiki.org |
| Mephedrone (4-MMC) | 2-(Methylamino)-1-(4-methylphenyl)propan-1-one | C₁₁H₁₅NO | 177.247 | Cathinone (β-keto-amphetamine) | Methyl group at R₄ of the phenyl ring; N-methyl group. wikipedia.org |
| Cathinone | (S)-2-Amino-1-phenyl-1-propanone | C₉H₁₁NO | 149.19 | Phenethylamine | β-keto group. nih.govnih.gov |
| Amphetamine | (RS)-1-Phenylpropan-2-amine | C₉H₁₃N | 135.21 | Phenethylamine | α-methyl group. wikipedia.org |
| Methamphetamine | (S)-N-Methyl-1-phenylpropan-2-amine | C₁₀H₁₅N | 149.23 | Phenethylamine | α-methyl group; N-methyl group. nih.gov |
| Methylone | 1-(1,3-Benzodioxol-5-yl)-2-(methylamino)propan-1-one | C₁₁H₁₃NO₃ | 207.229 | Cathinone (β-keto-amphetamine) | 3,4-methylenedioxy ring; N-methyl group. wikipedia.org |
Academic Rationale for Comprehensive Investigation of 3-Methylethcathinone (hydrochloride)
The primary rationale for the scientific investigation of 3-MMC stems from its widespread emergence on the NPS market and concerns for public health. ecddrepository.orgnih.gov As a substance created to circumvent drug laws, it was initially sold with little to no supporting pharmacological or toxicological data. nih.govpsychonautwiki.org This lack of information necessitates research to understand its biological effects and potential harms. nih.govexlibrisgroup.com
Research is driven by numerous reports of intoxications, fatalities, and abuse potential associated with 3-MMC. caymanchem.comresearchgate.netfrontiersin.org Studies aim to characterize its pharmacodynamic and pharmacokinetic profiles to evaluate its effects. nih.govresearchgate.net Pharmacological studies have shown that 3-MMC is a monoamine transporter substrate that inhibits the reuptake of dopamine (B1211576) and norepinephrine (B1679862). wikipedia.orgfrontiersin.org This profile suggests strong psychostimulant properties, which warrants further investigation into its mechanism of action and potential for dependence. frontiersin.orgnih.gov Moreover, analytical and forensic studies are crucial for developing methods to detect 3-MMC and its isomers in seized materials and biological samples, aiding law enforcement and clinical toxicology. caymanchem.comnih.govfrontiersin.org The hepatotoxicity of 3-MMC is also an area of active research, with studies exploring its effects on primary rat hepatocytes to understand the mechanisms of potential liver damage. nih.gov
Properties
Molecular Formula |
C12H17NO · HCl |
|---|---|
Molecular Weight |
227.7 |
InChI |
InChI=1S/C12H17NO.ClH/c1-4-13-10(3)12(14)11-7-5-6-9(2)8-11;/h5-8,10,13H,4H2,1-3H3;1H |
InChI Key |
NNXYBZFXJQGRBC-UHFFFAOYSA-N |
SMILES |
O=C(C(C)NCC)C1=CC(C)=CC=C1.Cl |
Synonyms |
3-MEC |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Precursor Chemistry for 3 Methylethcathinone Hydrochloride
Established and Emerging Synthetic Pathways for 3-Methylethcathinone (hydrochloride)
The synthesis of cathinone (B1664624) derivatives, including 3-MEC, can be achieved through several chemical routes. These pathways often begin with a suitably substituted aryl ketone, which is then modified to introduce the alpha-amino group characteristic of this class of compounds. nih.gov
A prevalent and well-documented method for synthesizing substituted cathinones is the bromination-amination of an aryl ketone. who.intnih.gov This multi-step process is favored for its practicality and adaptability. who.int
The general procedure involves three key stages:
Selection of Precursor : The synthesis begins with an appropriate β-ketoarylalkane. For 3-Methylethcathinone, the starting material is 3-methylpropiophenone.
Alpha-Bromination : The aryl ketone undergoes bromination at the alpha-carbon (the carbon atom adjacent to the carbonyl group). This reaction is typically carried out under acidic conditions. nih.gov The result is an α-bromo ketone intermediate, specifically 2-bromo-1-(3-methylphenyl)propan-1-one.
Amination : The final step is the reaction of the α-bromo intermediate with the desired amine. For 3-MEC, this involves amination with ethylamine. The resulting product is typically isolated as a hydrochloride salt to improve its stability and handling. acs.org
This pathway is notable for its efficiency and ability to produce cathinones with high purity. nih.gov Seizures of α-bromoketone intermediates, such as 2-bromo-4-methylpropiophenone (a precursor to 4-MMC), suggest this method is adopted for large-scale production of related compounds. who.int
Beyond the common bromination-amination sequence, alternative synthetic methodologies have been explored in academic and research settings. These routes offer different approaches to constructing the core cathinone structure and can be significant for circumventing the use of controlled precursors or for studying reaction mechanisms.
Neber Rearrangement : This method provides an alternative to direct amination. It begins with an oxime, which is formed from the corresponding ketone (3-methylpropiophenone). The oxime is treated with a base, such as sodium hydroxide, to form a 2H-azirine intermediate. Subsequent treatment with aqueous acid cleaves the azirine ring to yield the final α-aminoketone. nih.gov A modified Neber rearrangement utilizes quaternary hydrazones instead of oximes, but the final step remains an acid-mediated conversion to the aminoketone. nih.gov
Friedel-Crafts Acylation : This classic organic reaction can be used to synthesize the ketone precursor itself. The process involves the acylation of a benzene (B151609) ring with an acyl halide in the presence of a Lewis acid catalyst. For 3-MEC, this would involve reacting toluene (B28343) with propanoyl chloride. This is then followed by selective bromination and amination as described above. acs.org
The academic interest in these alternative routes lies in their potential for creating diverse analogues and for exploring novel chemical transformations. They also allow for the use of different starting materials, which can be relevant in contexts where specific precursors are monitored or controlled.
Precursor Identification and Analysis in 3-Methylethcathinone (hydrochloride) Synthesis
The synthesis of 3-MEC relies on specific precursor chemicals, the identification of which is a key aspect of forensic and chemical analysis. For the most common synthetic route, the primary precursors are 3-methylpropiophenone and ethylamine.
| Precursor Type | Chemical Name | Role in Synthesis |
| Ketone Precursor | 3-Methylpropiophenone | Starting material for bromination |
| Amine Precursor | Ethylamine | Provides the ethylamino group in the amination step |
| Intermediate | 2-Bromo-1-(3-methylphenyl)propan-1-one | Product of bromination, reacts with amine |
In addition to these standard precursors, the concept of "designer precursors" or "masked derivatives" has emerged. These are molecules that are chemically modified to evade detection but can be easily converted into the target substance. An example noted for the related compound 3-MMC is N-acetyl-3-MMC, which can be transformed into 3-MMC in a single chemical step. who.int Such strategies highlight the ongoing chemical innovation in this area.
Characterization of Synthetic By-products and Impurities in Research Samples
Common impurities can include:
Unreacted ketone precursor (3-methylpropiophenone).
Residual α-bromo intermediate.
Products of side reactions, such as dimers or condensation products.
Other novel psychoactive substances (NPS), which may be present due to impure precursors or as intentional additions. nih.gov
The identification of these impurities is essential for a complete chemical characterization of a research sample and can provide insights into the specific synthetic conditions employed.
Sophisticated Analytical Methodologies for 3 Methylethcathinone Hydrochloride Characterization and Detection
Chromatographic Techniques for Separation and Quantification of 3-Methylethcathinone (hydrochloride)
Chromatography is the cornerstone of analyzing complex mixtures containing synthetic drugs. mdpi.com It allows for the physical separation of 3-MEC from other substances in a sample, which is a critical prerequisite for accurate identification and quantification. uab.edumdpi.com Both gas and liquid chromatography are widely employed, each offering distinct advantages for the analysis of cathinone (B1664624) derivatives.
Gas chromatography coupled with mass spectrometry (GC-MS) is a robust and widely utilized technique for the identification of volatile and thermally stable compounds like synthetic cathinones. uab.edunih.gov In GC-MS analysis, the sample is vaporized and separated based on its boiling point and interaction with a stationary phase within a capillary column before being fragmented and detected by the mass spectrometer. swgdrug.org The resulting mass spectrum provides a characteristic fragmentation pattern, often referred to as a chemical fingerprint, which allows for the identification of the substance. nih.gov
The differentiation of positional isomers, such as 2-, 3-, and 4-methylethcathinone, is a significant challenge in forensic analysis. uab.edu GC-MS has proven effective in separating these isomers, which may otherwise be difficult to distinguish based on their mass spectra alone. nih.gov For instance, a study demonstrated the baseline separation of 2-MEC, 3-MEC, and 4-MEC using a standard DB-1 MS column, yielding distinct retention times for each isomer. uab.edu
Key parameters for the GC-MS analysis of 3-MEC include the type of capillary column, the temperature program of the oven, and the mass scan range. swgdrug.org A typical analysis involves a non-polar column and a temperature gradient to ensure efficient separation. swgdrug.orgswgdrug.org The electron ionization (EI) mass spectrum of 3-MEC is characterized by specific fragment ions that are crucial for its identification. swgdrug.orgnih.gov
Table 1: GC-MS Parameters and Findings for 3-Methylethcathinone Analysis
| Parameter | Value/Finding | Source |
| Instrument | Agilent gas chromatograph with MS detector | swgdrug.org |
| Column | DB-1 MS (or equivalent); 30m x 0.25 mm x 0.25µm | swgdrug.org |
| Carrier Gas | Helium at 1 mL/min | swgdrug.org |
| Oven Program | 100°C for 1.0 min, ramp to 300°C at 12°C/min, hold for 30.0 min | swgdrug.org |
| Retention Time | 7.654 min | swgdrug.org |
| Mass Scan Range | 34-550 amu | swgdrug.org |
| Key Mass Spectrum Peaks (m/z) | 72 (Top Peak), 44 (2nd Highest), 91 (3rd Highest) | nih.gov |
Liquid chromatography with tandem mass spectrometry (LC-MS/MS) is an exceptionally sensitive and specific method for analyzing non-volatile compounds in complex biological matrices like blood and urine. researchgate.netnih.govyoutube.com This technique separates compounds in the liquid phase before they are ionized and analyzed by two mass analyzers in sequence. youtube.com The first analyzer selects a specific parent ion (the precursor ion), which is then fragmented in a collision cell, and the resulting product ions are detected by the second analyzer. youtube.com This process, known as Multiple Reaction Monitoring (MRM), significantly enhances selectivity and is ideal for quantification. hpst.cz
LC-MS/MS methods are frequently used for the routine analysis of synthetic cathinones in forensic casework. researchgate.netresearchgate.net Validated methods can detect and quantify a wide range of cathinones and their metabolites simultaneously. nih.govhpst.cz The choice of chromatographic column, typically a C18 or phenyl-based column, and the mobile phase composition are critical for achieving good separation. hpst.czresearchgate.net Gradient elution is commonly used to separate analytes within a reasonable run time. hpst.czunige.ch
For 3-MEC and its isomers, LC-MS/MS provides the necessary selectivity to distinguish them from other drugs, although chromatographic separation of positional isomers can still be challenging. frontiersin.org The technique's high sensitivity allows for the detection of very low concentrations of the substance, which is essential in toxicological analysis. hpst.cz
Table 2: LC-MS/MS Method Details for Synthetic Cathinone Analysis
| Parameter | Description | Source |
| Instrument | Agilent 1290 Infinity Binary Pump LC coupled to an Agilent 6460 Triple Quadrupole MS/MS | hpst.cz |
| Column | Agilent ZORBAX Rapid Resolution HD Eclipse Plus C18 (50 × 2.1 mm, 1.8 µm) | hpst.cz |
| Mobile Phase A | 2 mM ammonium (B1175870) formate/ 0.1% formic acid in water | hpst.cz |
| Mobile Phase B | Acetonitrile/water (90:10 v/v) with 0.1% formic acid | hpst.cz |
| Flow Rate | 0.5 mL/min | hpst.cz |
| Ionization Mode | Electrospray Ionization (ESI), Positive | hpst.cz |
| Acquisition Mode | Dynamic MRM | hpst.cz |
High-Resolution Mass Spectrometry (HRMS), often utilizing technologies like Orbitrap or Time-of-Flight (TOF) analyzers, provides highly accurate mass measurements. nih.govchromatographyonline.com This capability allows for the determination of the elemental formula of an unknown compound and its metabolites, offering a high degree of confidence in identification. frontiersin.orgnih.gov HRMS is particularly valuable for identifying novel psychoactive substances for which reference standards may not be available. nih.gov
In the context of 3-MEC analysis, LC coupled with HRMS has been used to identify the parent compound and its metabolites in various biological samples, including hair. researchgate.netnih.gov For example, a study using LC-HRAM-Orbitrap-MS successfully identified 3-methylmethcathinone (a close analogue of 3-MEC) and its metabolites in pubic hair, proving intake. researchgate.netnih.gov The high mass accuracy allows for the differentiation between compounds with the same nominal mass but different elemental compositions. frontiersin.org While HRMS provides excellent data for structural elucidation, the fragmentation patterns of positional isomers like 2-, 3-, and 4-substituted cathinones can be very similar, often necessitating chromatographic separation for definitive identification. frontiersin.org
Like many synthetic cathinones, 3-MEC is a chiral molecule, meaning it exists as two non-superimposable mirror images called enantiomers (R- and S-forms). nih.govresearchgate.net These enantiomers can exhibit different biological and toxicological properties, making their separation and individual quantification important in forensic toxicology. mdpi.comwvu.edu
The separation of enantiomers requires a chiral environment, which is typically achieved using a chiral stationary phase (CSP) in chromatography or a chiral selector in the mobile phase or background electrolyte. nih.govwvu.edu Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, have been shown to be effective for the enantio-separation of a wide range of cathinone derivatives by liquid chromatography. nih.govresearchgate.net Studies have reported successful separation of cathinone enantiomers with excellent resolution using these types of columns. nih.govresearchgate.net
Another technique, capillary electrophoresis (CE), has also been successfully applied for the chiral separation of cathinones. nih.gov This method often uses cyclodextrins as chiral selectors added to the background electrolyte. nih.gov The differential interaction of each enantiomer with the cyclodextrin (B1172386) allows for their separation based on their different electrophoretic mobilities. nih.gov
Spectroscopic Approaches for Structural Elucidation of 3-Methylethcathinone (hydrochloride) and Analogues
While mass spectrometry is powerful for identifying known compounds and determining molecular weight, other spectroscopic techniques are essential for the complete structural elucidation of new or unknown substances. nih.govhyphadiscovery.com
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the precise structure of organic molecules. nih.govresearchgate.net It provides detailed information about the carbon-hydrogen framework of a molecule, making it indispensable for differentiating between positional isomers, which is a common challenge with synthetic cathinones. nih.govresearchgate.net Unlike mass spectrometry, where isomers can produce very similar fragmentation patterns, NMR spectra (both ¹H and ¹³C) show distinct differences in chemical shifts and coupling patterns for each isomer, allowing for unambiguous identification. nih.govresearchgate.net
NMR analysis of 3-MEC provides characteristic signals for the protons and carbons in the molecule. swgdrug.org For instance, the pattern of signals in the aromatic region of the ¹H NMR spectrum is a clear indicator of the substitution pattern on the phenyl ring, allowing easy differentiation between the 2-, 3-, and 4-methyl isomers. nih.gov While NMR is not a separation technique and requires a pure sample, its combination with chromatography provides a definitive method for the structural confirmation of seized materials. nih.govresearchgate.net
Table 3: ¹H NMR Data for 3-Methylethcathinone HCl in D₂O
| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Source |
| ~7.7-7.5 | Multiplet | Aromatic Protons | swgdrug.org |
| ~5.1 | Quartet | CH | swgdrug.org |
| ~3.2 | Multiplet | CH₂ | swgdrug.org |
| ~2.45 | Singlet | Ar-CH₃ | swgdrug.org |
| ~1.55 | Doublet | CH-CH₃ | swgdrug.org |
| ~1.25 | Triplet | CH₂-CH₃ | swgdrug.org |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a powerful analytical technique for the identification of functional groups within a molecule, providing a characteristic "fingerprint" of the substance. When applied to 3-Methylethcathinone hydrochloride, IR spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy with an Attenuated Total Reflectance (ATR) attachment, reveals distinctive absorption bands corresponding to the vibrations of its specific chemical bonds. nih.gov
The analysis of 3-Methylethcathinone hydrochloride via FTIR-ATR yields a spectrum with several key absorption peaks. The presence of a carbonyl group (C=O) is typically indicated by a strong absorption band in the region of 1682 cm⁻¹. The aromatic ring gives rise to characteristic C-H stretching vibrations and C=C stretching vibrations within the ring. nih.gov Amine salts, such as the hydrochloride form of 3-Methylethcathinone, often exhibit broad absorption bands in the 2400-2700 cm⁻¹ range. nih.gov
The IR spectrum of 3-Methylethcathinone hydrochloride can be used to distinguish it from its positional isomers, such as 2-Methylethcathinone (B1434070) and 4-Methylethcathinone, as the substitution pattern on the aromatic ring influences the out-of-plane C-H bending vibrations in the fingerprint region (below 1500 cm⁻¹). unodc.org
A detailed list of characteristic IR absorption bands for 3-Methylethcathinone hydrochloride is provided in the table below.
| Wavenumber (cm⁻¹) | Interpretation of Vibrational Mode |
| 2972 | C-H stretch (aliphatic) |
| 2690 | N-H stretch (secondary amine salt) |
| 2447 | N-H stretch (secondary amine salt) |
| 1682 | C=O stretch (ketone) |
| 1601 | C=C stretch (aromatic ring) |
| 1551 | C=C stretch (aromatic ring) |
| 1468 | C-H bend (aliphatic) |
| 1450 | C-H bend (aliphatic) |
| 1375 | C-H bend (aliphatic) |
| 1304 | C-N stretch |
| 1257 | C-C stretch |
| 1159 | C-H bend (aromatic) |
| 1097 | C-H bend (aromatic) |
| 980 | C-H bend (aromatic) |
| 901 | C-H bend (aromatic) |
| 798 | C-H bend (aromatic) |
| 715 | C-H bend (aromatic) |
| 679 | C-H bend (aromatic) |
| Data sourced from SWGDRUG.org nih.gov |
Method Validation Strategies for Quantitative Analysis of 3-Methylethcathinone (hydrochloride) in Diverse Matrices
For the quantitative analysis of 3-Methylethcathinone (hydrochloride) in various samples, it is crucial to employ fully validated analytical methods to ensure the reliability and accuracy of the results. unodc.org Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. unodc.orgnih.gov This is particularly important in forensic and clinical research, where the results can have significant implications. researchgate.netiacld.com
The validation of a quantitative method for 3-Methylethcathinone (hydrochloride) typically involves the assessment of several key parameters, in line with guidelines from organizations such as the Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG) and other international bodies. unodc.orgdntb.gov.ua
Key Validation Parameters:
Selectivity and Specificity: The method must be able to unequivocally differentiate and quantify 3-Methylethcathinone from other compounds that may be present in the sample, such as its isomers (e.g., 2-MEC and 4-MEC), adulterants, or endogenous matrix components. unodc.orguab.edu This is often assessed by analyzing blank matrix samples and samples spiked with potential interfering substances. researchgate.net
Linearity and Range: Linearity is the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. researchgate.net This is determined by analyzing a series of calibration standards and evaluating the resulting calibration curve, typically using a linear regression model. dea.gov
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected by the method, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. researchgate.netuab.edu
Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision refers to the degree of agreement among a series of measurements. pa.edu.tr Accuracy is often assessed by analyzing certified reference materials or by recovery studies in spiked matrix samples. pa.edu.tr Precision is evaluated at different levels: repeatability (intra-assay precision), intermediate precision (inter-assay precision), and reproducibility (inter-laboratory precision). pa.edu.tr
Stability: The stability of 3-Methylethcathinone in the sample matrix and in prepared extracts must be evaluated under various storage conditions (e.g., room temperature, refrigerated, frozen) and through freeze-thaw cycles to ensure that the concentration does not change from the time of collection to the time of analysis. researchgate.net
Commonly validated methods for the quantitative analysis of synthetic cathinones, including 3-Methylethcathinone, include gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govuab.eduresearchgate.net For instance, a thesis project aimed to validate a GC-MS method for the separation and analysis of 2-MEC, 3-MEC, and 4-MEC, which included studies on the limit of detection, interference, and reproducibility. uab.edu Similarly, a validated LC-MS/MS method has been developed for the quantification of 16 synthetic cathinones and their metabolites in urine. nih.gov
Pre Clinical Pharmacological Characterization of 3 Methylethcathinone Hydrochloride
Comparative Pharmacology of 3-Methylethcathinone (hydrochloride) Enantiomers
Due to the chiral center in its chemical structure, 3-Methylethcathinone exists as two enantiomers. However, no scientific literature detailing the separation, characterization, or comparative in vivo pharmacology of these individual enantiomers was identified. A report by the EMCDDA noted that even for the more common related compound, 3-MMC, information on the pharmacology of its individual enantiomers had not been published, suggesting such data for the less-studied 3-MEC is also unavailable. europa.eu
Due to the lack of available data, no data tables can be generated.
Metabolic Pathways and Pre Clinical Pharmacokinetic Profiles of 3 Methylethcathinone Hydrochloride
Identification of Phase I and Phase II Metabolites of 3-Methylethcathinone (hydrochloride)
Research has identified several Phase I metabolites of 3-MEC, while the characterization of Phase II metabolites is less complete. The primary Phase I metabolic reactions include N-demethylation, β-keto reduction, and hydroxylation. To date, no Phase II metabolites have been definitively identified in in vitro studies using human liver microsomes.
N-demethylation is a significant metabolic pathway for 3-MEC, resulting in the removal of the methyl group from the nitrogen atom. This process leads to the formation of the primary metabolite, an N-desmethyl derivative (C10H13NO). This de-alkylated metabolite has been consistently identified as one of the most abundant species in in vitro studies using both rat and human liver microsomes. The formation of this metabolite is a common pathway for many synthetic cathinones.
Another major metabolic transformation of 3-MEC is the reduction of its β-keto group. This reaction converts the ketone functional group into a secondary alcohol, leading to the formation of a keto-reduced derivative (C11H17NO). This metabolite, along with the N-desmethyl derivative, is considered a key biomarker for detecting 3-MEC consumption. Studies have shown that this keto-reduced metabolite is detectable in a significant percentage of human samples positive for 3-MEC. The metabolic pathway often involves β-keto-reduction followed by N-demethylation, resulting in metabolites such as 3-methylephedrine and 3-methylnorephedrine. wikipedia.org
Hydroxylation represents another Phase I metabolic route for 3-MEC. This process involves the addition of a hydroxyl group (-OH) to the molecule. One identified metabolite is a hydroxylated derivative (C11H15NO2). nih.gov Oxidation of the methyl group on the aromatic ring has also been observed for 3-MEC. researchgate.net Additionally, traces of carboxy-3-MMC have been identified in urine samples from a deceased individual, suggesting further oxidation processes. nih.gov
In Vitro Metabolic Studies of 3-Methylethcathinone (hydrochloride)
In vitro studies are crucial for elucidating the metabolic pathways of new psychoactive substances like 3-MEC. These studies typically utilize human liver preparations to simulate the metabolic processes that occur in the body.
Incubation studies using human liver microsomes (HLMs) and human liver cytosol have been instrumental in identifying the primary metabolites of 3-MEC. nih.gov HLMs contain a high concentration of cytochrome P450 enzymes, which are responsible for many Phase I metabolic reactions. nih.govopenanesthesia.org In these studies, 3-MEC is incubated with HLMs, and the resulting mixture is analyzed to identify the biotransformation products.
Three primary Phase I metabolites have been consistently identified in these in vitro experiments:
A hydroxylated derivative (C11H15NO2) nih.gov
A keto-reduced derivative (C11H17NO) nih.gov
An N-desmethyl derivative (C10H13NO) nih.gov
These in vitro findings have been corroborated by the analysis of authentic human samples, where these metabolites were detected in varying proportions. nih.gov For instance, in one study, the keto-reduced and N-desmethyl metabolites were found in 52% and 42% of the analyzed human samples, respectively, while the hydroxylated metabolite was present in 16% of the samples. nih.gov
| Metabolic Pathway | Metabolite | Chemical Formula | Confirmation in Human Samples |
|---|---|---|---|
| N-Demethylation | N-desmethyl derivate | C10H13NO | Confirmed |
| β-Keto-Reduction | Keto-reduced derivate | C11H17NO | Confirmed |
| Hydroxylation | Hydroxylated derivate | C11H15NO2 | Confirmed |
Cytochrome P450 (CYP) enzymes are a superfamily of enzymes that play a critical role in the metabolism of a wide variety of compounds, including drugs and xenobiotics. fastercapital.comnih.gov These enzymes are primarily located in the liver and are responsible for the Phase I metabolism of many substances. openanesthesia.org While the specific CYP isoenzymes involved in the metabolism of 3-MEC have not been extensively detailed in the provided search results, it is well-established that CYP enzymes are responsible for the types of metabolic reactions observed for 3-MEC, such as N-demethylation and hydroxylation. For other synthetic cathinones, studies have shown that specific CYP isoenzymes, such as CYP2D6, play a major role in their metabolism. researchgate.netiisj.innih.gov Given the structural similarities, it is highly probable that these or other CYP isoenzymes are also involved in the biotransformation of 3-MEC.
Pharmacokinetic Characterization of 3-Methylethcathinone (hydrochloride) in Animal Models
The preclinical pharmacokinetic profile of 3-methylethcathinone (3-MMC) has been primarily characterized in a pig model. This research provides foundational data on how the compound is absorbed, distributed, and eliminated in a large mammal model, offering insights into its kinetic properties.
Studies in male pigs have demonstrated that 3-MMC undergoes rapid absorption following oral administration. periodpill.comdrugz.frsemanticscholar.orgresearchgate.netnih.govdntb.gov.ua Peak plasma concentrations (Tmax) are achieved very quickly, typically within 5 to 10 minutes after ingestion. periodpill.comdrugz.frsemanticscholar.orgresearchgate.netnih.govdntb.gov.uafrontiersin.org The absorption process is not only rapid but also efficient in its initial phase, with over 80% of the total absorbed amount entering the system within the first 12 minutes. periodpill.comdrugz.frnih.gov The absorption rate constant (Ka) has been calculated at 40.9 h⁻¹. periodpill.comdrugz.fr
Regarding its distribution, 3-MMC exhibits a large apparent volume of distribution (Vd) of approximately 8 L/kg after intravenous administration in pigs. periodpill.comwho.intresearchgate.net This suggests extensive distribution of the compound into tissues outside of the plasma. However, the compound is also cleared from tissues relatively quickly; 24 hours after the final oral dose, 3-MMC levels in the liver and brain were found to be below the limit of detection. drugz.frresearchgate.netnih.govdntb.gov.ua
Table 1: Absorption and Distribution Parameters of 3-MMC in a Pig Model
| Parameter | Value | Animal Model |
|---|---|---|
| Time to Peak Concentration (Tmax) | 5–10 minutes | Pig |
| Absorption Rate Constant (Ka) | 40.9 h⁻¹ | Pig |
| Volume of Distribution (Vd) | 8 L/kg | Pig |
The elimination of 3-MMC from the body is characterized by a short plasma half-life (t½) of approximately 0.8 hours (or 50 minutes) in pigs, a value consistent across both intravenous and oral administration routes. periodpill.comdrugz.frsemanticscholar.orgresearchgate.netnih.govdntb.gov.uawho.intwikipedia.org This rapid elimination is further evidenced by the observation that the drug is no longer detectable in plasma 4 hours after administration. nih.gov
The total clearance of the compound has been reported to be extensive, at 199 L/h. nih.gov This high clearance rate suggests that elimination may not be restricted to hepatic and renal pathways alone and that other mechanisms or sites could contribute significantly to the drug's removal from the body. nih.gov
Table 2: Elimination Parameters of 3-MMC in a Pig Model
| Parameter | Value | Animal Model |
|---|---|---|
| Elimination Half-life (t½) | 0.8 hours | Pig |
| Total Clearance | 199 L/h | Pig |
| Time to Disappearance from Plasma | ~4 hours | Pig |
Investigations in the pig model have determined the absolute oral bioavailability of 3-MMC to be low, calculated at approximately 7%. periodpill.comdrugz.frsemanticscholar.orgresearchgate.netnih.govdntb.gov.uawho.intwikipedia.org This limited bioavailability indicates a significant first-pass metabolism, where a large portion of the orally administered compound is metabolized in the liver and/or gut wall before it can reach systemic circulation. nih.govwho.int The low oral bioavailability may account for the use of alternative administration routes in non-clinical contexts. nih.gov
Table 3: Bioavailability of 3-MMC in a Pig Model
| Parameter | Value | Animal Model |
|---|
| Absolute Oral Bioavailability (F) | ~7% | Pig |
Cross-species Metabolic and Pharmacokinetic Extrapolations
The current understanding of 3-MMC's pharmacokinetics is predominantly based on studies conducted in pigs. periodpill.comdrugz.frnih.gov While pigs are considered a suitable model for translational research in some contexts, researchers caution against direct extrapolation of these findings to human safety and pharmacokinetics. drugz.fr This caution is warranted due to factors such as the small sample sizes, specific dosages used, and the relatively short duration of the animal studies. periodpill.comsemanticscholar.orgresearchgate.netnih.gov
While detailed pharmacokinetic studies in other species are limited, some research has been conducted in rats. However, these studies have primarily focused on the pharmacodynamic and behavioral effects of 3-MMC, such as its impact on locomotor activity and anxiety-like behaviors, rather than establishing comprehensive pharmacokinetic profiles. frontiersin.orgwho.int
The metabolism of 3-MMC is not yet fully detailed. wikipedia.org However, identified metabolites include 3-methylephedrine and 3-methylnorephedrine. frontiersin.orgwikipedia.org It is hypothesized that the primary metabolic pathways for 3-MMC are similar to those of its structural isomer, mephedrone (B570743) (4-MMC), which involve β-keto-reduction and N-demethylation. nih.govwikipedia.org The significant first-pass effect observed in pigs suggests that metabolism is extensive, but cross-species differences in metabolic pathways and rates are a critical consideration for any extrapolation. nih.govwho.int Further research across multiple species is necessary to build a more complete and generalizable understanding of 3-MMC's metabolic fate and pharmacokinetic profile.
Table 4: Compound Names Mentioned
| Compound Name | Abbreviation |
|---|---|
| 3-Methylethcathinone | 3-MMC |
| Mephedrone (4-methylmethcathinone) | 4-MMC |
| 3-methylephedrine | - |
Structure Activity Relationship Sar Studies of 3 Methylethcathinone Hydrochloride and Analogues
Comparative Analysis of 3-Methylethcathinone (hydrochloride) with Positional Isomers (e.g., 2-MMC, 4-MMC)
The position of the methyl group on the phenyl ring of methcathinone (B1676376) derivatives has a profound impact on their pharmacological activity. 3-Methylethcathinone (3-MEC) is a positional isomer of 4-methylethcathinone (4-MEC) and 2-methylethcathinone (B1434070) (2-MEC), with the methyl group at the meta-, para-, and ortho-positions, respectively. While direct comparative studies on the ethcathinone (B106627) isomers are limited, extensive research on their methcathinone counterparts (3-MMC, 4-MMC, and 2-MMC) provides valuable insights into the likely effects of this isomerism.
Studies on the methylmethcathinone series reveal that the position of the methyl group influences the interaction with monoamine transporters, namely the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT). Generally, 4-substituted methcathinones, like 4-MMC, tend to exhibit a more balanced or even preferential activity at SERT compared to DAT, leading to effects that are often described as more empathogenic and similar to MDMA. europa.euscispace.com In contrast, 3-substituted isomers, such as 3-MMC, often show a greater potency for DAT and NET inhibition and release, resulting in more classic stimulant effects, sometimes compared to cocaine or amphetamine. europa.euunodc.orgnih.gov
Systematic studies have shown that 2-substituted methcathinone analogs are generally less potent as releasing agents at all three monoamine transporters compared to their 3- and 4-positional isomers. frontiersin.org For instance, 2-methylmethcathinone (2-MMC) is a less potent releasing agent at DAT, NET, and particularly SERT, where its activity is significantly lower. frontiersin.org
In contrast, 3-substituted methcathinone analogs, like 3-MMC, often display a high potency at DAT, similar to the parent compound methcathinone. frontiersin.org While 4-substituted analogs can also be potent, their selectivity profile often shifts towards SERT. frontiersin.orgwikipedia.org For example, 4-MMC is a potent releaser at all three transporters, with a notable affinity for SERT. nih.gov This difference in transporter interaction likely explains the subjectively different effects reported by users, with 4-MMC being perceived as more MDMA-like and 3-MMC as more cocaine-like. europa.eu
Given that 3-MEC is the N-ethyl homologue of 3-MMC, it is plausible that it shares a similar pharmacological profile, characterized by a preference for DAT and NET over SERT. This would theoretically result in more pronounced stimulant effects compared to its 4-MEC isomer.
Table 1: Comparative Monoamine Transporter Interaction of Methcathinone Positional Isomers This table presents data for the methcathinone (MMC) isomers as a proxy for understanding the likely differences between the ethcathinone (MEC) isomers, for which direct comparative data is less available.
| Compound | DAT Release (EC50, nM) | NET Release (EC50, nM) | SERT Release (EC50, nM) | Primary Pharmacological Profile |
|---|---|---|---|---|
| 2-Methylmethcathinone (2-MMC) | 81-97.9 | 53 | 347-490 | Stimulant, less potent than 3- and 4-isomers |
| 3-Methylmethcathinone (3-MMC) | 21-28 | 25 | 136-137 | Potent stimulant with dopamine/norepinephrine preference |
| 4-Methylmethcathinone (4-MMC) | ~30 | ~50 | ~40 | Potent stimulant with significant serotonin activity (entactogen-like) |
Impact of N-Alkylation and Ring Substitutions on Pharmacological Activity
The pharmacological properties of cathinones are highly sensitive to substitutions on both the amino group (N-alkylation) and the aromatic ring. wikipedia.orgdrugsandalcohol.ie
N-Alkylation: The nature of the alkyl substituent on the nitrogen atom is a key determinant of a cathinone's mechanism of action and potency. Generally, small alkyl groups, such as methyl (as in methcathinone) or ethyl (as in ethcathinone), favor a monoamine-releasing mechanism. www.gov.uk As the size of the N-alkyl substituent increases, the compounds tend to transition from being primarily releasing agents to becoming reuptake inhibitors (blockers) at DAT and NET. frontiersin.org For instance, N,N-dimethylation of cathinone (B1664624) results in a compound that retains stimulant properties but with reduced potency compared to methcathinone.
3-Methylethcathinone (3-MEC) is the N-ethyl analogue of 3-methylmethcathinone (3-MMC). researchgate.neteuropa.eu The substitution of the N-methyl group with an N-ethyl group generally results in a decrease in potency at DAT and NET, but can sometimes increase selectivity for these transporters over SERT. Studies on related compounds have shown that N-ethylation can lead to potent dopamine uptake inhibitors. scispace.com
Ring Substitutions: The position and nature of substituents on the phenyl ring also play a critical role in modulating the pharmacological activity of cathinones. As discussed in the previous section, the position of a methyl group (ortho, meta, or para) significantly influences the compound's interaction with monoamine transporters. frontiersin.org
Beyond simple methyl substitutions, the introduction of other functional groups can further alter the pharmacological profile. For example, the addition of a para-trifluoromethyl (p-CF3) group to methcathinone enhances its selectivity towards SERT. wikipedia.org In contrast, 3-substituted analogs with chloro or bromo groups maintain high potency at DAT, similar to the parent methcathinone. frontiersin.org The presence of a β-keto group, a defining feature of all cathinones, generally increases the polarity of the molecule compared to its amphetamine counterpart, which can affect its ability to cross the blood-brain barrier. researchgate.net
Table 2: General Structure-Activity Relationships of Cathinone Analogues
| Structural Modification | General Effect on Pharmacological Activity | Example |
|---|---|---|
| Increase in N-alkyl chain length | Shift from monoamine releaser to reuptake inhibitor; generally decreased potency at DAT/NET. | Transition from methcathinone to bulkier N-alkyl cathinones. |
| Methyl substitution on the phenyl ring | Position dependent: 4-position often enhances SERT activity; 3-position often maintains high DAT/NET activity. | 4-MMC vs. 3-MMC |
| Introduction of electron-withdrawing groups (e.g., halogens) | Can alter potency and selectivity; para-substitution often increases SERT selectivity. | 4-fluoromethcathinone |
| Presence of a pyrrolidine (B122466) ring | Generally produces potent reuptake inhibitors, particularly at DAT and NET. | Pyrovalerone, MDPV |
Elucidation of Key Pharmacophores for Monoamine Transporter Interactions
The interaction of cathinones with monoamine transporters is governed by specific structural features, collectively known as a pharmacophore. For a compound to effectively bind to and either inhibit or reverse the function of these transporters, it must possess a particular arrangement of chemical moieties.
The fundamental pharmacophore for most monoamine transporter ligands, including cathinones, is the phenethylamine (B48288) backbone. unodc.org This consists of a phenyl ring connected to an amino group by a two-carbon chain. Key elements that contribute to the interaction with DAT, NET, and SERT include:
The Aromatic Ring: This feature is crucial for binding within the transporter protein, likely through hydrophobic and van der Waals interactions. Substitutions on this ring, as previously discussed, can modulate the affinity and selectivity for the different transporters.
The Amino Group: The basic nitrogen atom is essential for activity. It is typically protonated at physiological pH, allowing for an ionic interaction with an acidic residue (such as an aspartate residue) in the transporter's binding pocket. The nature of the alkyl substituents on this nitrogen influences whether the compound acts as a substrate (releaser) or a blocker.
The α-Methyl Group: The methyl group on the carbon adjacent to the nitrogen atom, present in methcathinone and its derivatives, generally enhances stimulant properties and provides some resistance to metabolism by monoamine oxidase (MAO).
The β-Keto Group: This is the defining feature of cathinones. researchgate.net The presence of this ketone group is thought to influence the conformation of the molecule and its interaction with the transporter, distinguishing its pharmacology from that of the corresponding amphetamines. It generally increases polarity, which can impact blood-brain barrier penetration. researchgate.net
For 3-Methylethcathinone, the key pharmacophoric elements are the 3-methylphenyl group, the ethylamino group, the α-methyl group, and the β-keto group. The meta-position of the methyl group is particularly significant for its interaction with DAT and NET, likely positioning the molecule within the binding site in a manner that favors potent inhibition or release at these transporters over SERT. unodc.orgfrontiersin.org The ethyl group on the nitrogen is also a critical component of its specific pharmacophore, differentiating its potency and selectivity from its N-methyl counterpart, 3-MMC.
Stereoselective Pharmacological Profiles and SAR
3-Methylethcathinone possesses a chiral center at the alpha-carbon of the propane (B168953) side chain, meaning it exists as two stereoisomers, or enantiomers: (R)-3-MEC and (S)-3-MEC. researchgate.neteuropa.eu It is well-established in pharmacology that enantiomers can exhibit different biological activities due to their distinct three-dimensional arrangements, which lead to different interactions with chiral biological targets like receptors and transporters. psychonautwiki.org
While specific studies on the enantiomers of 3-MEC are scarce, research on the stereoselectivity of other cathinones, such as methcathinone and mephedrone (B570743) (4-MMC), provides a strong basis for understanding the likely differences between the (R) and (S) forms of 3-MEC. For cathinone and methcathinone, the (S)-enantiomer is reported to be more potent than the (R)-enantiomer. This is consistent with the stereoselectivity observed for amphetamines, where the (S)-enantiomer is also the more active isomer. It is therefore widely assumed that (S)-3-MMC, and by extension (S)-3-MEC, is the more potent enantiomer. wikipedia.org
However, studies on 4-MMC have revealed a more complex stereoselective profile. While both enantiomers of 4-MMC are substrates at DAT with similar potency, (S)-4-MMC is significantly more potent than (R)-4-MMC as a serotonin releaser at SERT. nih.gov In behavioral studies, (R)-4-MMC produced greater locomotor activation and rewarding effects than (S)-4-MMC, suggesting that the dopaminergic activity, which is less stereoselective, may be the primary driver of these effects for 4-MMC. nih.gov
Forensic Analytical Chemistry and Chemico Legal Aspects of 3 Methylethcathinone Hydrochloride
Method Development for Forensic Identification and Quantification of 3-Methylethcathinone (hydrochloride) in Seized Materials
The forensic identification and quantification of 3-MEC in seized materials rely on the development and validation of robust analytical methods. Given its structural similarity to other synthetic cathinones, particularly its isomers, a combination of screening and confirmatory techniques is essential.
Presumptive color tests can offer a preliminary indication of the presence of a cathinone (B1664624), but they are non-specific and must be followed by confirmatory analysis. The primary analytical techniques employed in forensic laboratories for the unambiguous identification and quantification of 3-MEC include gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). mdpi.comnih.gov
Method validation is a critical step to ensure the reliability of analytical results. nih.gov This process typically involves assessing several key parameters:
Selectivity/Specificity: The ability of the method to differentiate the analyte from other substances, especially isomers.
Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected.
Limit of Quantification (LOQ): The lowest concentration of the analyte that can be accurately and precisely quantified. nih.gov
Linearity and Range: The concentration range over which the method provides results that are directly proportional to the concentration of the analyte.
Accuracy and Precision: The closeness of the measured value to the true value and the degree of agreement among a series of measurements, respectively. unige.ch
Recovery: The efficiency of the extraction process.
For LC-MS/MS methods, development involves optimizing the mobile phase composition, chromatographic column, and mass spectrometer parameters, such as precursor and product ion selection for multiple reaction monitoring (MRM). nih.govnih.govnih.gov A validated LC-MS/MS method for related cathinones demonstrated a limit of quantification as low as 0.1 ng/mL. unige.ch Similarly, GC-MS methods require optimization of the temperature program and column type to achieve separation. Derivatization may sometimes be employed to improve the chromatographic properties of the analyte. mdpi.com
Table 1: Key Validation Parameters for Analytical Methods
| Parameter | Description | Typical Acceptance Criteria |
|---|---|---|
| Selectivity | Differentiates analyte from interferents | No significant interference at the retention time of the analyte |
| LOD | Lowest detectable concentration | Signal-to-noise ratio ≥ 3 |
| LOQ | Lowest quantifiable concentration | Signal-to-noise ratio ≥ 10; acceptable precision and accuracy |
| Linearity (r²) | Correlation of signal to concentration | ≥ 0.99 |
| Accuracy | Closeness to the true value | Within ±15% of the nominal value (±20% at LOQ) |
| Precision (RSD) | Repeatability of measurements | ≤ 15% (≤ 20% at LOQ) |
This table presents typical parameters and acceptance criteria based on general forensic and bioanalytical method validation guidelines.
Legal and Regulatory Frameworks Governing 3-Methylethcathinone (hydrochloride)
The legal status of 3-MEC is often tied to broader legislative controls on synthetic cathinones and, specifically, its relationship to other controlled isomers.
Internationally, the United Nations (UN) conventions, such as the 1971 Convention on Psychotropic Substances, provide a framework for the control of psychoactive drugs. unodc.org The World Health Organization (WHO) conducts critical reviews of substances to recommend their inclusion in the schedules of these conventions. un.org For example, 3-Methylmethcathinone (3-MMC), a close structural analog of 3-MEC, was placed in Schedule II of the 1971 Convention in March 2023 following a critical review. un.orgwikipedia.org This international control obligates signatory nations to implement national controls.
In the United States , 3-MEC is controlled as a Schedule I substance. This control is often established through positional isomer provisions in the Controlled Substances Act (CSA). For instance, 3-MMC is explicitly controlled as a positional isomer of the Schedule I substance mephedrone (B570743) (4-MMC). federalregister.govregulations.gov The Drug Enforcement Administration (DEA) has the authority to place substances into schedules temporarily or permanently. federalregister.gov
In the European Union , a coordinated response to NPS is in place. Following a risk assessment by the European Monitoring Centre for Drugs and Drug Addiction (EMCDDA), the European Commission can issue directives to include substances in the definition of 'drug' across all member states. europa.eueuropa.eu In March 2022, a directive was adopted to include 3-MMC in the definition of 'drug', requiring member states to implement control measures. europa.eupolicycommons.net Individual countries may also have their own specific legislation. For example, the UK controls 3-MMC as a Class B drug. wikipedia.org
Table 2: Illustrative Legal Status of Related Compound 3-MMC
| Jurisdiction | Legal Status/Schedule | Legislative Body/Authority |
|---|---|---|
| United Nations | Schedule II, Convention on Psychotropic Substances (1971) | Commission on Narcotic Drugs (CND) |
| United States | Schedule I | Drug Enforcement Administration (DEA) |
| European Union | Included in the definition of 'drug' | European Commission |
| United Kingdom | Class B | Misuse of Drugs Act 1971 |
| China | Controlled Substance | Government of China |
Note: This table is for the related compound 3-MMC and illustrates the multi-layered nature of drug control. The legal status of 3-MEC may vary but is often covered by similar isomer or analogue legislation.
The rapid emergence of NPS has prompted legislative bodies to move away from substance-by-substance bans towards broader, more proactive control mechanisms. These responses include:
Analogue Legislation: In the U.S., the Federal Analogue Act allows any chemical "substantially similar" to a controlled substance in Schedule I or II to be treated as if it were in Schedule I, but only if intended for human consumption.
Generic or "Blanket" Bans: Some countries, like the UK with its Psychoactive Substances Act 2016, have introduced legislation that controls any substance capable of producing a psychoactive effect, with exemptions for legitimate substances like alcohol and caffeine.
Isomer-Specific Controls: As seen with 3-MMC, explicitly listing a substance as a controlled positional isomer of an already banned drug is a direct legislative response. federalregister.gov
These legislative strategies aim to close the legal loopholes that manufacturers of "legal highs" exploit, ensuring that new derivatives of controlled substances are quickly brought under regulatory control. nih.gov The response to 3-MMC, being sold as a "legal" replacement for mephedrone, is a clear example of this dynamic. europa.eutheface.com
Forensic Trace Analysis and Impurity Profiling
Forensic trace analysis and impurity profiling are powerful tools for establishing links between different drug seizures, identifying manufacturing methods, and tracking distribution networks. While specific impurity profiles for 3-MEC are not extensively documented in public literature, the principles applied to other synthetic drugs are directly relevant.
Illicit drug synthesis is rarely a clean process and results in a final product containing characteristic impurities. These impurities can include:
Starting materials: Unreacted precursors.
Intermediates: Compounds formed during intermediate steps of the synthesis.
By-products: Unintended substances formed from side reactions.
Reagents: Leftover chemicals used in the synthesis.
The unique combination of these impurities creates a "chemical fingerprint" for a specific batch. By comparing the impurity profiles of different seizures, forensic chemists can infer whether they originate from the same source or were produced by the same method. nih.gov For example, impurity profiling of MDMA has been used to determine if it was synthesized from different "pre-precursors." nih.gov
The analysis of these trace components requires highly sensitive analytical techniques, primarily GC-MS and LC-MS. Reports indicate that synthetic cathinones like 3-MMC have been manufactured on an industrial scale in countries like India and imported into Europe, while smaller production sites have also been identified within Europe. europa.eutheface.com Impurity profiling could potentially distinguish between these different sources. The identification of route-specific impurities, which are unique to a particular synthesis pathway, is a key goal of this type of analysis. nih.gov
Epidemiology, Monitoring, and Surveillance of 3 Methylethcathinone Hydrochloride in Research Contexts
Trends in the Detection of 3-Methylethcathinone (hydrochloride) in Seized Drug Samples
The detection of 3-Methylethcathinone in law enforcement seizures provides a direct indicator of its availability and trafficking. Data from European monitoring agencies show a significant increase in the quantity of 3-MMC seized in recent years. In 2020, seizures of cathinone (B1664624) powders in Europe experienced a substantial rise, and 3-MMC accounted for nearly a quarter of the quantity of these powders seized that year. drugsandalcohol.ie The total amount of cathinones seized increased from 0.75 tonnes in 2019 to 3.3 tonnes in 2020. politicheantidroga.gov.it This trend was largely driven by large-scale seizures of 3-MMC and another synthetic cathinone, 3-CMC. politicheantidroga.gov.iteuropa.eu
The European Monitoring Centre for Drugs and Drug Addiction (EMCDDA) reported that between its first identification in 2012 and late 2021, approximately 2,790 kilograms of 3-MMC powder had been seized in Europe. europa.eu A significant portion of this occurred in 2020 and 2021. For instance, in 2021, a combined total of 1,500 kg of 3-MMC and 3-CMC originating from India was reported to the EU Early Warning System (EWS). europa.eu The increase in 3-MMC seizures coincided with the international control of other stimulants, suggesting it was being used as a replacement. europa.eueuropa.eu
Table 1: Reported Seizures of 3-Methylethcathinone (3-MMC) and Related Cathinones in Europe
| Year(s) | Substance(s) | Quantity Seized | Key Observations | Source |
|---|---|---|---|---|
| 2012-2021 | 3-MMC | ~2,790 kg | Total quantity of powder seized in Europe over this period. | europa.eu |
| 2019 | All Cathinones | 0.75 tonnes | Baseline year before a significant increase. | politicheantidroga.gov.it |
| 2020 | All Cathinones | 3.3 tonnes | Substantial increase driven partly by 3-MMC. | politicheantidroga.gov.it |
| 2020 | 3-MMC | 750 kg | Accounted for a significant portion of all cathinone powder seizures. | europa.eu |
| 2021 | 3-MMC and 3-CMC | 1,500 kg | Combined amount reported to the EWS, originating from India. | europa.eu |
Geographic Distribution and Emergence Patterns of 3-Methylethcathinone (hydrochloride)
The emergence of 3-MMC on the drug market is well-documented, beginning with its first identification in Europe. It was initially detected in Sweden in 2012 from a customs seizure and was formally notified to the EMCDDA that same year. europa.eunih.gov Its appearance closely followed the implementation of controls on mephedrone (B570743) (4-MMC), indicating that 3-MMC was introduced as a so-called 'legal' replacement. europa.eu
Initially, the substance was primarily detected within Europe. nih.gov However, monitoring data has shown a clear pattern of geographic expansion over time. Wastewater analysis from a multi-national study conducted between 2019 and 2022 revealed that 3-MMC, initially concentrated in Europe, had spread to Oceania by 2020–21 and to North America by 2021–22. nih.gov This highlights the global nature of the NPS market. nih.gov
The source of bulk quantities of 3-MMC has also shifted. While China was previously a primary source for many synthetic cathinones, reports from 2020 onwards indicate that India has become a major origin country for large-scale quantities of 3-MMC trafficked to Europe. drugsandalcohol.iepoliticheantidroga.gov.it This shift followed the implementation of legal controls on the substance in China. politicheantidroga.gov.it
Table 2: Timeline of Geographic Emergence of 3-Methylethcathinone (3-MMC)
| Year | Region/Event | Details | Source |
|---|---|---|---|
| 2012 | Europe (Sweden) | First identified in a customs seizure; monitored by the EU EWS. | europa.eueuropa.eu |
| 2013 | Europe (Poland) | Introduced to replace other controlled synthetic cathinones like butylone (B606430) and MDPV. | nih.gov |
| 2020 | Shift in Origin | India identified as a primary source for bulk quantities seized in Europe, a shift from China. | politicheantidroga.gov.it |
| 2020-2021 | Oceania | Detected in wastewater samples in New Zealand. | nih.gov |
| 2021-2022 | North America | Detected in wastewater samples in the United States. | nih.gov |
Wastewater-Based Epidemiology for Population-Level Monitoring of 3-Methylethcathinone (hydrochloride)
Wastewater-based epidemiology (WBE) has become an invaluable research tool for monitoring temporal and spatial trends in the consumption of illicit drugs and NPS at the population level. nih.govnih.gov This approach involves analyzing raw municipal wastewater for the presence of drug metabolites to estimate community-wide consumption. nih.gov
Several studies have successfully applied WBE to track 3-MMC use. An extensive international surveillance program analyzing wastewater from up to 47 sites in 16 countries between 2019 and 2022 found that 3-MMC use increased considerably in several European countries and New Zealand. nih.gov The study noted a statistically significant increase in the measured mass loads of 3-MMC in wastewater treatment plants in Belgium, Italy, and Spain between the 2020-21 and 2021-22 sampling campaigns. nih.gov A significant increase was also observed in a site in New Zealand during the same period. nih.gov
These findings from WBE often correlate with data from seizures and drug-checking services, providing a more holistic and dynamic understanding of drug market trends. nih.gov For instance, the rise in 3-MMC detection in European wastewater reflects its increased presence in seizure data during the same period. nih.gov WBE offers near real-time, objective data on the scale of use within a community, complementing other surveillance methods. nih.gov
Table 3: Findings from Wastewater-Based Epidemiology Studies on 3-Methylethcathinone (3-MMC)
| Study Period | Location(s) | Key Findings | Source |
|---|---|---|---|
| 2019-2022 | 16 Countries (Europe, North America, Oceania) | 3-MMC use increased considerably in several European countries and New Zealand. | nih.gov |
| 2020-2022 | Belgium, Italy, Spain | Statistically significant increase in 3-MMC mass loads measured in wastewater. | nih.gov |
| 2020-2022 | New Zealand | Statistically significant increase in 3-MMC mass loads measured in wastewater. | nih.gov |
| General | Europe | WBE demonstrated its utility as a complementary tool to monitor NPS use in populations. | nih.gov |
Role of Early Warning Systems in Tracking 3-Methylethcathinone (hydrochloride) Availability
Early Warning Systems (EWS) are essential networks for the rapid identification and reporting of emerging NPS, including 3-MMC. unodc.org These systems operate at both regional and global levels, facilitating the exchange of information among law enforcement, forensic laboratories, public health authorities, and toxicologists. unodc.orgunodc.org
The European Union Early Warning System (EU EWS), managed by the EMCDDA, began monitoring 3-MMC in 2012. drugsandalcohol.ieeuropa.eu The EU EWS collects data from member states on seizures, forensic analyses, and adverse health events. drugsandalcohol.ie The information gathered on 3-MMC, which showed increasing availability and harm, prompted the EMCDDA to conduct a formal risk assessment. europa.eueuropa.eu This assessment ultimately led the European Commission to recommend placing 3-MMC under control measures across the EU in 2022. europa.eunih.gov
On a global scale, the United Nations Office on Drugs and Crime (UNODC) operates an Early Warning Advisory (EWA) on NPS. unodc.org Launched in 2013, the EWA monitors, analyzes, and reports on global NPS trends to support evidence-based policy responses. unodc.orgunodc.org As of mid-2022, over 1,100 NPS had been reported to the EWA by 136 countries and territories. nih.gov These systems are crucial for providing a global reference point and timely alerts on substances like 3-MMC, enabling national authorities to respond to emerging threats. umd.edu
Broader Scientific Implications and Future Research Directions for 3 Methylethcathinone Hydrochloride
Methodological Advancements for Comprehensive Research on Synthetic Cathinones
The rapid emergence and structural diversity of synthetic cathinones present significant analytical challenges, necessitating the continuous development of advanced detection and characterization methodologies. The structural similarity among cathinone (B1664624) isomers, such as 3-MEC, 4-MEC, and 2-MEC, which differ only in the position of the methyl group on the phenyl ring, makes their differentiation a critical issue in forensic and toxicological analysis. uab.edu
Standard analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are common in forensic laboratories, but may not always be sufficient to distinguish between isomers that can produce similar fragmentation patterns and retention times. uab.eduthermofisher.com This has driven research into more sophisticated and definitive methods.
Advanced Analytical Techniques:
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is currently one of the most frequently used and suitable methods for the identification and quantification of synthetic cathinones like 3-MMC in biological samples, offering high sensitivity and selectivity. researchgate.netnih.govnih.gov Methods have been developed for the simultaneous detection of numerous synthetic cathinones in serum, with limits of quantification in the low nanogram per milliliter range. nih.gov
High-Resolution Mass Spectrometry (HRMS): Coupled with liquid chromatography (LC-HRMS), this technique provides highly accurate mass measurements, which aids in the identification of novel or unexpected compounds. researchgate.net
Gas Chromatography-Infrared Spectroscopy (GC-IR): This technique has proven highly valuable for distinguishing between constitutional isomers. uab.eduthermofisher.com The substitution at different positions on the aromatic ring results in distinct IR absorption patterns, allowing for unequivocal identification where mass spectrometry alone might be ambiguous. thermofisher.com
Voltammetric Analysis: The use of differential pulse voltammetry (DPV) on boron-doped diamond electrodes (BDDE) has been presented as a powerful, selective, and rapid method for screening synthetic cathinones in seized materials, with results validated by LC-MS. acs.org
These methodological advancements are crucial for law enforcement, forensic laboratories, and clinical toxicology to accurately identify substances in seized materials and biological specimens, especially given the legal and pharmacological differences that can exist between isomers. uab.edu The development of comprehensive screening methods that can detect a wide array of cathinones simultaneously is a key area of ongoing research. nih.gov
Comparative Research with Other Stimulant Classes
Comparative studies of 3-MEC and its analogs with classic stimulants like amphetamine, methamphetamine, cocaine, and MDMA are essential for understanding their pharmacological and behavioral profiles. These studies help contextualize the potential effects and abuse liability of new synthetic cathinones. nih.govnih.govnih.gov Research on 3-MMC, a close structural analog of 3-MEC, provides significant insights.
Neurochemical and Behavioral Comparisons:
Monoamine Transporter Effects: In vitro studies show that 3-MMC is a potent inhibitor of the norepinephrine (B1679862) (NET) and dopamine (B1211576) (DAT) transporters and acts as a releasing agent for dopamine, norepinephrine, and serotonin (B10506). nih.govwikipedia.org Its effects on the dopamine transporter are more potent than its effects on the serotonin transporter, suggesting a pharmacological profile with similarities to amphetamine and MDMA. nih.gov In comparison to its isomer mephedrone (B570743) (4-MMC), which has a more balanced effect on serotonin and dopamine release, 3-MMC displays a greater selectivity for catecholamines, similar to amphetamine. nih.govwho.int
Locomotor Activity: In animal studies, 3-MMC has been shown to increase locomotor activity, an effect shared with methamphetamine. who.int However, the stimulant effects of mephedrone (4-MMC) on locomotor activity were found to be lower than those of amphetamine. nih.govnih.gov
Rewarding Effects: Using the conditioned place preference (CPP) paradigm in rats, research has demonstrated that 3-MMC induces rewarding effects at certain doses, comparable to those recorded for methamphetamine. nih.govnih.gov This suggests a similar potential for abuse liability to other psychostimulants under international control. who.int
Anxiety-Like Behavior: Studies using the elevated plus maze (EPM) test in rats showed that acute administration of 3-MMC produced an anxiolytic-like effect, while chronic administration increased anxiety-like behavior. nih.govnih.govdntb.gov.uaresearchgate.net
These comparative data are vital for predicting the general class of effects a new synthetic cathinone might produce and for understanding the subtle but important differences that arise from minor structural modifications.
Predictive Modeling for Novel Synthetic Cathinone Derivatives based on 3-Methylethcathinone (hydrochloride) Data
Given the endless potential for chemical modification of the cathinone scaffold, predictive modeling has become a crucial tool for forensic science and toxicology. nih.govmdpi.com By using data from known compounds like 3-MEC and its analogs, researchers can develop models to predict the analytical properties and potential effects of new, yet-to-be-synthesized derivatives.
One of the primary applications is the theoretical prediction of Nuclear Magnetic Resonance (NMR) spectra. mdpi.comdntb.gov.uaresearchgate.net NMR is a powerful technique for structural elucidation, but interpreting the spectra of novel compounds can be complex and time-consuming. researchgate.net
Computational Chemistry: Researchers use molecular modeling to calculate theoretical NMR chemical shifts. mdpi.com Studies have evaluated various levels of theory, such as Hartree-Fock (HF) and different density functionals, to find the optimal methodology for accurately predicting the ¹H, ¹³C, and ¹⁹F chemical shifts of cathinone derivatives. mdpi.comresearchgate.net
Structure-Activity Relationship (SAR) Studies: Beyond analytical properties, data from compounds like 3-MEC can be used in SAR studies. By systematically altering the structure (e.g., changing the position or type of substituent on the phenyl ring) and observing the changes in pharmacological activity (e.g., transporter inhibition), researchers can build models that predict the psychoactive profile of new derivatives. springermedizin.de This can help anticipate whether a new analog is likely to have effects more similar to cocaine, amphetamine, or MDMA. researchgate.net
These predictive approaches allow forensic and research communities to be proactive rather than reactive. When a new cathinone derivative appears on the market, these models can provide a rapid, presumptive identification based on its predicted analytical signature and offer an initial hypothesis about its likely pharmacological class, even before extensive empirical testing has been conducted. mdpi.comspringermedizin.de
Role of Certified Reference Materials in 3-Methylethcathinone (hydrochloride) Research
Certified Reference Materials (CRMs) are indispensable tools in the scientific and forensic investigation of 3-MEC and other synthetic cathinones. A CRM is a highly characterized and pure substance that serves as a benchmark for analytical measurements, ensuring the accuracy and comparability of results between different laboratories. who.int
The availability of CRMs for 3-MEC and its isomers, such as 3-MMC, is essential for several reasons:
Unambiguous Identification: CRMs allow forensic laboratories to confirm the identity of a suspected substance by comparing its analytical data (e.g., mass spectrum, chromatographic retention time, IR spectrum) directly against the certified standard. thermofisher.comwho.int This is particularly critical for distinguishing between legally distinct isomers. who.int
Method Validation: When developing and validating new analytical methods, such as the LC-MS/MS or GC-IR techniques discussed previously, CRMs are used to determine key performance characteristics like limit of detection (LOD), limit of quantification (LOQ), linearity, and accuracy. researchgate.net
Quantitative Analysis: For toxicological analysis of biological samples, CRMs are necessary to create calibration curves for the accurate quantification of the drug's concentration in blood or urine. nih.gov This is vital for interpreting the substance's role in forensic cases.
Scientific Research: In pharmacological and toxicological research, the use of a CRM ensures that the observed effects are attributable to the specific compound being studied and not to impurities or incorrect identification. europa.euwho.int 3-MMC and other cathinones are sold as reference materials for such scientific research purposes. who.intwho.int
In essence, CRMs form the foundation of reliable and defensible science in the field of NPS. They enable the global scientific and law enforcement communities to operate with a common, validated standard, which is fundamental for monitoring drug trends, conducting research, and implementing legal controls. europa.eu
Q & A
Q. What are the optimal synthetic routes for 3-methylethcathinone hydrochloride, and how can reaction purity be validated?
The synthesis of 3-methylethcathinone hydrochloride typically involves acylation reactions between substituted phenyl and pyridine derivatives. A common method includes reacting methyl-substituted precursors under controlled conditions, with reaction progress monitored via Thin Layer Chromatography (TLC). Purification is achieved through recrystallization to ensure high purity (>95%). Analytical validation using High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming structural integrity .
Q. What analytical techniques are recommended for characterizing 3-methylethcathinone hydrochloride?
Key techniques include:
- NMR Spectroscopy : For structural confirmation of the phenyl and pyridine moieties.
- HPLC : To assess purity and quantify impurities.
- Mass Spectrometry (MS) : For molecular weight verification (C₁₁H₁₅NO·HCl; MW 227.7 g/mol) .
- X-ray Crystallography : Optional for resolving crystallographic details in salt forms .
Q. How should 3-methylethcathinone hydrochloride be stored to ensure stability?
Store the compound in a tightly sealed container at 2–8°C in a dry environment. Avoid exposure to light, moisture, or incompatible materials (e.g., strong oxidizing agents). Stability studies indicate no significant decomposition under these conditions for up to 12 months .
Advanced Research Questions
Q. How do structural modifications (e.g., methyl or ethoxy groups) influence the pharmacological activity of cathinone analogs?
Substituents like the 3-methyl group in 3-methylethcathinone alter binding affinity to monoamine transporters. Comparative studies using radioligand binding assays (e.g., for dopamine/norepinephrine transporters) reveal that methyl groups enhance lipophilicity, potentially increasing central nervous system penetration. However, methoxy substitutions may reduce metabolic stability due to cytochrome P450 interactions .
Q. How can researchers resolve contradictions in reported toxicity data for 3-methylethcathinone hydrochloride?
Discrepancies in LD₅₀ values (e.g., oral LD₅₀ of 500 mg/kg in rodents vs. incomplete data elsewhere) may arise from variations in experimental models or purity. To address this:
- Standardize testing protocols (OECD guidelines).
- Use authenticated reference materials (e.g., from Cayman Chemical ).
- Perform dose-response studies in multiple species to clarify interspecies variability .
Q. What in vitro assays are suitable for elucidating the mechanism of action of 3-methylethcathinone hydrochloride?
- Calcium Flux Assays : To measure neurotransmitter release in synaptosomes.
- Electrophysiology : For real-time monitoring of ion channel modulation.
- Microdialysis : To quantify extracellular dopamine/norepinephrine levels in brain slices .
- Metabolic Stability Assays : Using liver microsomes to predict pharmacokinetics .
Q. What are the ecological implications of 3-methylethcathinone hydrochloride in wastewater or environmental samples?
While limited ecotoxicological data exist, its persistence in water systems (Water Hazard Level 1 ) necessitates:
- Biodegradation Studies : Under aerobic/anaerobic conditions.
- LC-MS/MS Monitoring : To detect trace levels in wastewater.
- QSAR Modeling : To predict bioaccumulation potential based on logP values (~2.5) .
Methodological Considerations
Q. How can researchers optimize binding assays for 3-methylethcathinone hydrochloride?
- Use tritiated ligands (e.g., [³H]dopamine) in competitive binding assays.
- Adjust buffer pH to 7.4 to mimic physiological conditions.
- Validate results with negative controls (e.g., cocaine for transporter inhibition) .
Q. What strategies mitigate risks during in vivo studies involving 3-methylethcathinone hydrochloride?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
